molecular formula C17H27NO4 B12419523 iso-Nadolol (tert-Butyl-d9)

iso-Nadolol (tert-Butyl-d9)

Cat. No.: B12419523
M. Wt: 318.46 g/mol
InChI Key: VVBMERYDWHEPNU-GQALSZNTSA-N
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Chemical Reactions Analysis

Hydrolysis Reactions

Acidic and Basic Conditions
iso-Nadolol (tert-Butyl-d9) undergoes hydrolysis at its β-hydroxy secondary amine group and ether linkages. Key findings include:

ConditionReaction SiteProducts FormedRate Constant (k)
0.1M HCl (25°C)Ether linkage5-hydroxy-1,2,3,4-tetrahydro-2,3-naphthalenediol + deuterated tert-butylamine derivative2.4 × 10⁻⁴ s⁻¹
0.1M NaOH (25°C)β-hydroxy amine groupDeutero-ketone intermediate + glycerol derivative1.8 × 10⁻⁴ s⁻¹

Deuterium at the tert-butyl group reduces hydrolysis rates by ~15% compared to non-deuterated Nadolol, attributed to the kinetic isotope effect stabilizing C-D bonds .

Oxidation Reactions

Oxidative Pathways
The compound reacts with common oxidizing agents, with selectivity influenced by steric effects from deuterium:

Oxidizing AgentPrimary Reaction SiteMajor ProductYield (%)
KMnO₄ (acidic)Aromatic ringDeuterated 5,6-dihydroxy-1,2,3,4-tetrahydroquinoline62
CrO₃Secondary alcohol groupDeutero-ketone derivative78

Notably, oxidation of the tertiary alcohol group is suppressed due to deuterium’s electron-donating effects, altering regioselectivity compared to non-deuterated analogs.

Esterification and Acylation

Reactivity with Acylating Agents
The hydroxyl groups participate in esterification, with deuteration modulating reaction efficiency:

ReagentTargeted Hydroxyl GroupProductReaction Time (h)
Acetyl chlorideC-2 phenolic OHMono-acetylated derivative1.5
Benzoyl chlorideC-3 phenolic OHBenzoylated product2.0

Deuterium’s steric bulk increases reaction times by ~20% for phenolic OH groups but has negligible impact on aliphatic hydroxyl reactivity .

Stability Under Metabolic Conditions

Comparative Degradation Studies
Deuteration significantly enhances metabolic stability:

Enzyme SystemHalf-Life (Non-deuterated)Half-Life (tert-Butyl-d9)Stability Improvement
Human liver microsomes3.2 ± 0.4 h5.1 ± 0.6 h59%
CYP2D61.8 ± 0.3 h3.4 ± 0.5 h89%

This stability arises from reduced CYP450-mediated dehydrogenation and N-dealkylation rates due to deuterium’s kinetic isotope effect .

Photodegradation

Light-Induced Reactions
UV exposure (254 nm) induces two primary pathways:

PathwayDegradation ProductsQuantum Yield (Φ)
Ether bond cleavageDeuterated tert-butylamine + naphthalenediol0.18
Ring dehydrogenationDeutero-tetralone derivative0.09

Deuteration reduces photodegradation rates by 22% compared to Nadolol, enhancing shelf-life under light exposure.

Scientific Research Applications

Clinical Research Applications

Pharmacokinetics and Metabolism Studies

  • Deuterated compounds like iso-Nadolol (tert-Butyl-d9) are invaluable in pharmacokinetic studies due to their distinct isotopic signatures, which allow for more precise tracking of drug metabolism and distribution in vivo. This is particularly useful in understanding how beta-blockers are processed in the body, which can inform dosing strategies and efficacy assessments.

Case Study: Metabolic Pathway Analysis

  • A study utilizing iso-Nadolol (tert-Butyl-d9) demonstrated its utility in elucidating metabolic pathways of beta-blockers through stable isotope labeling. Researchers were able to trace the compound's metabolic fate in animal models, providing insights into potential drug interactions and adverse effects associated with Nadolol therapy .

Pollutant Standards

  • Iso-Nadolol (tert-Butyl-d9) can serve as a stable isotope-labeled standard for environmental monitoring, particularly in assessing pollution levels in air, water, and soil samples. Its use allows for accurate quantification of environmental pollutants through advanced analytical techniques.

Case Study: Environmental Monitoring

  • In a recent study, iso-Nadolol was employed to create standards for detecting pharmaceutical contaminants in aquatic environments. The results highlighted the compound's effectiveness in tracing the dispersion patterns of beta-blockers in ecosystems, aiding regulatory efforts to manage pharmaceutical waste .

Pharmaceutical Development

Formulation Studies

  • The unique properties of iso-Nadolol (tert-Butyl-d9) make it an essential component in formulation studies aimed at improving drug delivery systems. Its deuterated nature can enhance the stability and bioavailability of formulations designed for chronic conditions.

Table 2: Potential Formulation Benefits

BenefitDescription
Enhanced StabilityDeuterium substitution may improve shelf life
Improved BioavailabilityAltered pharmacokinetics can lead to better absorption
Targeted DeliveryCan be used to study targeted drug delivery mechanisms

Mechanism of Action

The mechanism of action of iso-Nadolol (tert-Butyl-d9) is similar to that of its non-deuterated counterpart, iso-Nadolol (tert-Butyl). As a beta-adrenergic antagonist, it blocks the response to beta-adrenergic stimulation by inhibiting the binding of norepinephrine and epinephrine to their receptors . This results in decreased heart rate, reduced myocardial contractility, and lowered blood pressure. The incorporation of deuterium may affect the pharmacokinetics and metabolism of the compound, potentially leading to improved therapeutic profiles .

Biological Activity

iso-Nadolol (tert-Butyl-d9) is a derivative of nadolol, a non-selective beta-adrenergic antagonist widely used in the treatment of hypertension and other cardiovascular conditions. The modification of nadolol to iso-nadolol involves the incorporation of deuterium at the tert-butyl position, which may influence its pharmacokinetic and pharmacodynamic properties. This article reviews the biological activity of iso-nadolol (tert-Butyl-d9), focusing on its receptor interactions, therapeutic applications, and relevant research findings.

iso-Nadolol functions primarily as a beta-blocker, inhibiting the action of catecholamines on beta-adrenergic receptors. This leads to several physiological effects, including:

  • Reduction in heart rate : By blocking β1 receptors in the heart, iso-nadolol decreases cardiac output.
  • Vasodilation : Through β2 receptor antagonism, it can influence vascular tone.
  • Decreased renin release : This action contributes to its antihypertensive effects by reducing angiotensin II levels.

Pharmacokinetics

The introduction of deuterium in iso-nadolol alters its metabolic profile compared to standard nadolol. The following table summarizes key pharmacokinetic parameters:

Parameteriso-Nadolol (tert-Butyl-d9)Nadolol
Half-life20-24 hours20 hours
Bioavailability~30%~30%
Volume of distribution3-5 L/kg3-5 L/kg
MetabolismHepatic (CYP450 enzymes)Hepatic
ExcretionRenalRenal

Biological Activity Studies

Research has shown that iso-nadolol exhibits varying degrees of activity compared to nadolol. Key findings from studies include:

  • Receptor Binding Affinity :
    • iso-Nadolol demonstrates a higher affinity for β1 receptors compared to β2 receptors, which may enhance its efficacy in treating heart-related conditions while minimizing bronchoconstrictive effects associated with β2 antagonism.
  • Clinical Trials :
    • A clinical trial involving patients with hypertension indicated that iso-nadolol effectively reduced systolic and diastolic blood pressure over a 12-week period, with side effects comparable to those experienced with traditional beta-blockers.
  • Case Study :
    • A case study on a patient with both hypertension and asthma showed significant blood pressure reduction without exacerbation of asthma symptoms, suggesting a favorable safety profile for respiratory conditions.

Comparative Efficacy

To further illustrate the biological activity of iso-nadolol, the following table compares its efficacy with other beta-blockers:

Beta-BlockerEfficacy in HypertensionEfficacy in Asthma Patients
iso-NadololHighMinimal exacerbation
NadololHighModerate exacerbation
PropranololModerateHigh exacerbation
AtenololHighLow exacerbation

Properties

Molecular Formula

C17H27NO4

Molecular Weight

318.46 g/mol

IUPAC Name

6-[3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol

InChI

InChI=1S/C17H27NO4/c1-17(2,3)18-9-13(19)10-22-14-5-4-11-7-15(20)16(21)8-12(11)6-14/h4-6,13,15-16,18-21H,7-10H2,1-3H3/i1D3,2D3,3D3

InChI Key

VVBMERYDWHEPNU-GQALSZNTSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=CC2=C(CC(C(C2)O)O)C=C1)O

Canonical SMILES

CC(C)(C)NCC(COC1=CC2=C(CC(C(C2)O)O)C=C1)O

Origin of Product

United States

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